molecular formula C20H19Cl2N3O B2668495 4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one CAS No. 912890-68-7

4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one

Cat. No.: B2668495
CAS No.: 912890-68-7
M. Wt: 388.29
InChI Key: UJVIGLZSXAAIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a dichlorophenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde to form the benzimidazole coreThe reaction conditions often require the use of solvents such as acetonitrile or ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group enhances the compound’s binding affinity, while the pyrrolidinone ring may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Such as thiabendazole and omeprazole, which also feature the benzimidazole core.

    Pyrrolidinone derivatives: Compounds like piracetam, which contain the pyrrolidinone ring.

Uniqueness

4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential therapeutic effects, distinguishing it from other benzimidazole or pyrrolidinone derivatives .

Properties

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c1-2-24-11-14(9-19(24)26)20-23-17-5-3-4-6-18(17)25(20)12-13-7-8-15(21)10-16(13)22/h3-8,10,14H,2,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVIGLZSXAAIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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